2-Methoxyethyl 3-methyl-2-butenoate
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Overview
Description
2-Methoxyethyl 3-methyl-2-butenoate is an organic compound with the molecular formula C8H14O3. It is an ester derived from 3-methyl-2-butenoic acid and 2-methoxyethanol. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxyethyl 3-methyl-2-butenoate can be synthesized through the esterification of 3-methyl-2-butenoic acid with 2-methoxyethanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the production process, making it more cost-effective and scalable.
Chemical Reactions Analysis
Types of Reactions
2-Methoxyethyl 3-methyl-2-butenoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ester group can undergo nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
2-Methoxyethyl 3-methyl-2-butenoate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications and pharmacological properties.
Industry: It is used in the manufacture of fragrances, flavors, and other industrial products.
Mechanism of Action
The mechanism of action of 2-methoxyethyl 3-methyl-2-butenoate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding alcohol and acid, which may interact with biological systems. The compound’s reactivity and interactions with enzymes and receptors are areas of active research.
Comparison with Similar Compounds
2-Methoxyethyl 3-methyl-2-butenoate can be compared with other similar compounds, such as:
Methyl 3-methyl-2-butenoate: Similar structure but with a methyl group instead of a methoxyethyl group.
Ethyl 3-methyl-2-butenoate: Similar structure but with an ethyl group instead of a methoxyethyl group.
Propyl 3-methyl-2-butenoate: Similar structure but with a propyl group instead of a methoxyethyl group.
These compounds share similar chemical properties but differ in their reactivity and applications due to the variations in their ester groups.
Conclusion
This compound is a versatile compound with significant applications in various fields Its unique chemical properties and reactivity make it a valuable reagent in scientific research and industrial processes
Properties
CAS No. |
85567-30-2 |
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Molecular Formula |
C8H14O3 |
Molecular Weight |
158.19 g/mol |
IUPAC Name |
2-methoxyethyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C8H14O3/c1-7(2)6-8(9)11-5-4-10-3/h6H,4-5H2,1-3H3 |
InChI Key |
BITJPBJZZOLBEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC(=O)OCCOC)C |
Origin of Product |
United States |
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